N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide

Catalog No.
S542411
CAS No.
496793-78-3
M.F
C23H20ClN3O4
M. Wt
437.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-...

CAS Number

496793-78-3

Product Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C23H20ClN3O4/c1-29-19-10-13(11-20(30-2)21(19)31-3)23(28)25-14-8-9-16(24)15(12-14)22-26-17-6-4-5-7-18(17)27-22/h4-12H,1-3H3,(H,25,28)(H,26,27)

InChI Key

WPVPAGJUOPBMCZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3

Solubility

Soluble in DMSO

Synonyms

SANT-2; SANT 2; SANT2;

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3

Description

The exact mass of the compound N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide is 437.1142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

437.1142

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Bee WT, Xie W, Truong M, Will M, Turunen B, Zuercher WJ, McMillan L, Li H, Hornberger KR, Davenport EA, Ames RS, Kallal LA. The development of a high-content screening binding assay for the smoothened receptor. J Biomol Screen. 2012 Aug;17(7):900-11. doi: 10.1177/1087057112447872. Epub 2012 May 29. PubMed PMID: 22644265.
2: Büttner A, Busch W, Klüver N, Giannis A, Scholz S. Transcriptional responses of zebrafish embryos exposed to potential sonic hedgehog pathway interfering compounds deviate from expression profiles of cyclopamine. Reprod Toxicol. 2012 Apr;33(2):254-63. doi: 10.1016/j.reprotox.2011.12.010. Epub 2012 Jan 12. PubMed PMID: 22265815.
3: Büttner A, Seifert K, Cottin T, Sarli V, Tzagkaroulaki L, Scholz S, Giannis A. Synthesis and biological evaluation of SANT-2 and analogues as inhibitors of the hedgehog signaling pathway. Bioorg Med Chem. 2009 Jul 15;17(14):4943-54. doi: 10.1016/j.bmc.2009.06.008. Epub 2009 Jun 10. PubMed PMID: 19541490.
4: Rominger CM, Bee WL, Copeland RA, Davenport EA, Gilmartin A, Gontarek R, Hornberger KR, Kallal LA, Lai Z, Lawrie K, Lu Q, McMillan L, Truong M, Tummino PJ, Turunen B, Will M, Zuercher WJ, Rominger DH. Evidence for allosteric interactions of antagonist binding to the smoothened receptor. J Pharmacol Exp Ther. 2009 Jun;329(3):995-1005. doi: 10.1124/jpet.109.152090. Epub 2009 Mar 20. Erratum in: J Pharmacol Exp Ther. 2010 Feb;332(2):690. PubMed PMID: 19304771.
5: Chen JK, Taipale J, Young KE, Maiti T, Beachy PA. Small molecule modulation of Smoothened activity. Proc Natl Acad Sci U S A. 2002 Oct 29;99(22):14071-6. Epub 2002 Oct 21. PubMed PMID: 12391318; PubMed Central PMCID: PMC137838.

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